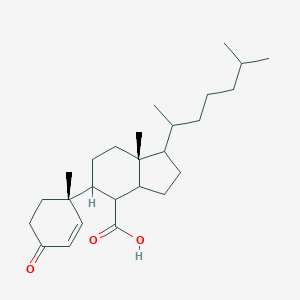
1-(1,5-dimethylhexyl)-7a-methyl-5-(1-methyl-4-oxo-2-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-dimethylhexyl)-7a-methyl-5-(1-methyl-4-oxo-2-cyclohexen-1-yl)octahydro-1H-indene-4-carboxylic acid is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as DIM-7 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DIM-7 is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation. DIM-7 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DIM-7 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, DIM-7 has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that DIM-7 can improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIM-7 in lab experiments is its potential to inhibit inflammation and cancer cell growth. Additionally, DIM-7 has been shown to have neuroprotective effects and can improve cognitive function. However, one limitation of using DIM-7 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DIM-7. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of DIM-7 and its potential applications in treating various diseases. Furthermore, studies are needed to determine the optimal dosage and administration method for DIM-7 in order to maximize its therapeutic potential. Finally, future research could explore the use of DIM-7 in combination with other compounds or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of DIM-7 has been achieved using various methods. One of the most common methods involves the reaction of 1,5-dimethylhexene with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield DIM-7. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
DIM-7 has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also shown that DIM-7 can inhibit the growth of cancer cells and induce apoptosis. Furthermore, DIM-7 has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
Molekularformel |
C26H42O3 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-5-[(1S)-1-methyl-4-oxocyclohex-2-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C26H42O3/c1-17(2)7-6-8-18(3)20-9-10-22-23(24(28)29)21(13-16-26(20,22)5)25(4)14-11-19(27)12-15-25/h11,14,17-18,20-23H,6-10,12-13,15-16H2,1-5H3,(H,28,29)/t18?,20?,21?,22?,23?,25-,26-/m1/s1 |
InChI-Schlüssel |
YLFAUVCVKUBIFC-DEOXJMBPSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C=C3)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



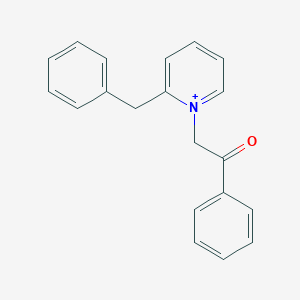
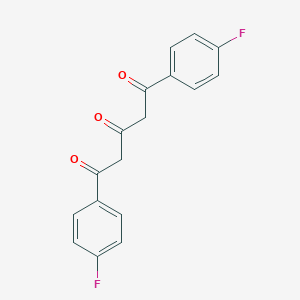
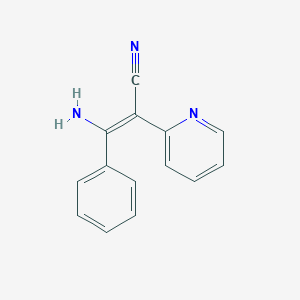
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
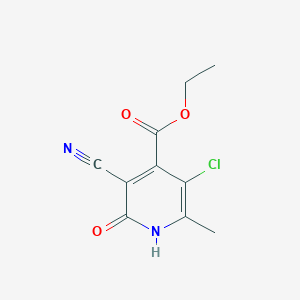
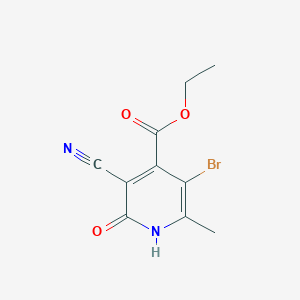
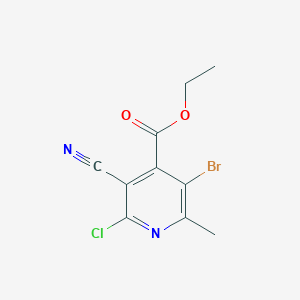
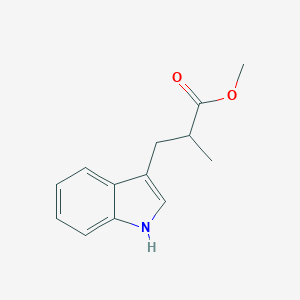
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
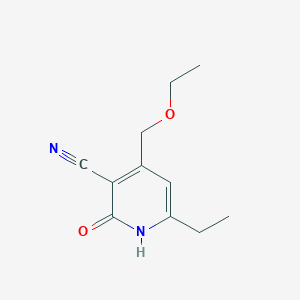
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
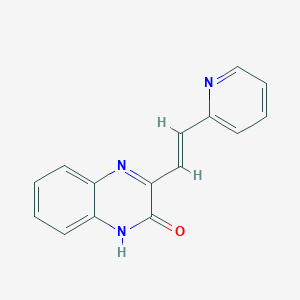
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)